4-methyl-1H-pyrrole-3-carbaldehyde
Description
Significance of Pyrrole (B145914) Scaffolds in Heterocyclic Chemistry
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, represents a fundamental structural motif in the vast field of heterocyclic chemistry. numberanalytics.comuop.edu.pk Its unique electronic properties and reactivity have established it as a crucial building block in the synthesis of a wide array of biologically active compounds. numberanalytics.comnih.govresearchgate.net The pyrrole scaffold is a common feature in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its profound importance. uop.edu.pknih.govresearchgate.net Many commercially available medicines, estimated to be around 90%, contain heterocyclic structures, with pyrrole derivatives being prominently featured. nih.gov The versatility of the pyrrole ring allows for various chemical modifications, including electrophilic substitution and metal-catalyzed coupling reactions, making it an attractive starting point for the synthesis of complex molecules. numberanalytics.com
Overview of Formylpyrrole Derivatives in Organic Synthesis
Formylpyrroles, which are pyrrole rings bearing an aldehyde group, are particularly valuable intermediates in organic synthesis. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, acting as a "crossroads" for the construction of more elaborate molecular architectures. core.ac.uknbinno.com These derivatives can undergo oxidation to carboxylic acids, reduction to alcohols, and can participate in various condensation and coupling reactions. nbinno.com The position of the formyl group on the pyrrole ring significantly influences the molecule's reactivity and the types of products that can be formed. For instance, 2-formylpyrroles are ubiquitous in nature and exhibit a range of biological activities. rsc.orgnih.gov The synthesis of formylpyrroles can be achieved through several methods, with the Vilsmeier-Haack reaction being a common and effective approach for introducing a formyl group onto the pyrrole ring. core.ac.uk
Specific Academic Context of 4-Methyl-1H-pyrrole-3-carbaldehyde
This compound is a specific formylpyrrole derivative that has garnered attention as a valuable building block in synthetic chemistry. Its structure, featuring a methyl group at the 4-position and a carbaldehyde group at the 3-position, provides a unique pattern of substitution that influences its reactivity and potential applications. The presence of the methyl group can direct further substitution reactions on the pyrrole ring. This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems and has been investigated for its potential in the development of new pharmaceutical agents.
Synthesis and Characterization
The preparation of this compound can be accomplished through various synthetic routes. A prevalent method is the Vilsmeier-Haack formylation of 3-methyl-1H-pyrrole. In this reaction, the methyl group at the 3-position directs the formylation to the adjacent 4-position. Another approach involves a multi-component reaction, for instance, a proline-catalyzed Mannich reaction-cyclization sequence involving succinaldehyde (B1195056) and an in-situ generated arylimine, followed by an oxidation step. researchgate.net
The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.
| Spectroscopic Data for this compound | |
| Technique | Observed Signals |
| ¹H NMR (in CDCl₃) | δ 9.82 (s, 1H, CHO), 6.87 (d, 1H), 6.35 (d, 1H), 2.42 (s, 3H, CH₃) |
| IR (KBr) | 2830 cm⁻¹ (CHO stretch), 1684 cm⁻¹ (conjugated C=O) |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₆H₈NO: 110.0600, found 110.0603 |
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is largely dictated by the aldehyde group. This functional group is susceptible to both nucleophilic addition and oxidation-reduction reactions. For example, the aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to a variety of other functionalized pyrroles. nbinno.com
As a building block, this compound is utilized in the construction of more complex heterocyclic structures. It can undergo condensation reactions with amines to form Schiff bases, which can then be further modified. The pyrrole ring itself can also participate in various coupling reactions, allowing for the introduction of additional substituents. For instance, it can be used in the synthesis of pyrrolo[3,4-c]pyrrole (B14788784) scaffolds, which are known to exhibit biological activity. nih.gov The specific substitution pattern of this compound makes it a valuable precursor for creating diverse molecular libraries for drug discovery and materials science. researchgate.net
Structure
3D Structure
Properties
CAS No. |
1038393-91-7 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
4-methyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C6H7NO/c1-5-2-7-3-6(5)4-8/h2-4,7H,1H3 |
InChI Key |
KCHDFGJRSBTOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC=C1C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 1h Pyrrole 3 Carbaldehyde
Classical Formylation Reactions of Pyrroles
Traditional methods for introducing a formyl group onto a pyrrole (B145914) ring remain fundamental in the synthesis of pyrrole aldehydes. The Vilsmeier-Haack reaction is a cornerstone of this approach, providing a direct route to these important compounds.
Vilsmeier-Haack Formylation and Mechanistic Refinements
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles. researchgate.netijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. chemistrysteps.comgoogle.com This reagent, a chloromethyliminium salt, is a weak electrophile that reacts with the electron-rich pyrrole ring. chemistrysteps.comyoutube.com
The mechanism involves three main stages:
Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. chemistrysteps.comchemtube3d.com
Electrophilic substitution: The pyrrole ring attacks the iminium ion. youtube.com
Hydrolysis: The resulting iminium salt is hydrolyzed during workup to yield the final aldehyde. chemistrysteps.comyoutube.comchemtube3d.com
For the synthesis of 4-methyl-1H-pyrrole-3-carbaldehyde, post-synthetic formylation of 4-methyl-1H-pyrrole is performed using the Vilsmeier reagent. The methyl group at the C4 position deactivates the C2 position, thereby directing the formylation to the C3 position.
Refinements to the Vilsmeier-Haack reaction have focused on improving yields, regioselectivity, and the environmental profile of the synthesis. acs.org For instance, the use of crystalline Vilsmeier reagents has been explored to achieve nearly quantitative yields in the formylation of certain pyrrole derivatives. acs.org
Regioselective Formylation Strategies
Achieving regioselectivity in the formylation of substituted pyrroles is a critical aspect of their synthesis. The inherent reactivity of the pyrrole ring, which is more electron-rich at the 2-position, often leads to substitution at this site. chemistrysteps.com However, the substitution pattern of the starting pyrrole can significantly influence the position of formylation.
In the case of 4-methyl-1H-pyrrole, the electron-donating methyl group at the 4-position influences the electronic distribution of the ring. This directing effect, combined with steric hindrance, can favor formylation at the 3-position. Studies on the formylation of various pyrrole derivatives have demonstrated that the choice of formylating agent and reaction conditions can be tuned to achieve the desired regioselectivity, affording either the 4-formyl or 5-formyl derivatives in high yields. acs.orgacs.org For example, the reaction of ethyl 1H-pyrrole-2-carboxylate with a Vilsmeier reagent prepared from DMF and POCl₃ can yield a mixture of the 4-formyl and 5-formyl products. acs.org However, by employing specific crystalline Vilsmeier reagents, the reaction can be guided to selectively produce one isomer over the other. acs.org
Modern Catalytic Approaches
Contemporary synthetic methods are increasingly moving towards catalytic processes that offer greater efficiency, selectivity, and sustainability. These approaches are crucial for the large-scale and environmentally conscious production of this compound and its derivatives.
Transition-Metal-Catalyzed Cyclization and C-C Coupling Strategies
Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. nih.gov Various transition metals, including palladium, copper, rhodium, and ruthenium, have been shown to be effective catalysts for the cyclization and cross-coupling reactions that form the pyrrole core. nih.gov
One notable approach is the catalytic cyclization of precursors like N-allyl enamine carboxylates. For instance, copper-catalyzed oxidative cycloisomerization can yield 4-carbonyl pyrroles. nih.gov Another strategy involves the hydrogenation-cyclization of nitrile intermediates using a palladium on carbon (Pd-C) catalyst in the presence of a molecular sieve, which can produce this compound with high purity.
The following table summarizes a selection of transition-metal-catalyzed methods for pyrrole synthesis:
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Pd-C/H₂, HZSM-5 | Nitrile intermediate | This compound | 92% purity |
Organocatalytic Syntheses
Organocatalysis, the use of small organic molecules as catalysts, has become a significant area of research in green chemistry and asymmetric synthesis. nih.gov These metal-free catalysts offer a sustainable alternative to traditional metal-based systems. nih.gov
For the synthesis of pyrrole-3-carbaldehydes, organocatalytic methods often involve multi-component reactions. For example, a sequential multi-component strategy using a secondary amine catalyst can produce N-aryl pyrrole-3-carbaldehydes from aldehydes, arylamines, and succinaldehyde (B1195056) in the presence of an oxidant. rsc.org Another approach involves a one-pot cascade reaction of 1,4-ketoaldehydes and imines catalyzed by an amine in an aqueous solvent, leading to densely substituted 3-formyl pyrroles. rsc.org
A specific organocatalytic method for the synthesis of a derivative of this compound involves the reaction of 4-oxo-4-methylbutanal with an N-aryl aldimine, catalyzed by L-proline. This reaction proceeds through an enamine intermediate to yield 2-aryl-4-methyl-1H-pyrrole-3-carbaldehyde.
Below is a table detailing an organocatalytic synthesis:
| Catalyst | Reactants | Product | Yield (%) | Reference |
| L-proline (20 mol%) | 4-oxo-4-methylbutanal, N-(4-methoxyphenyl)aldimine | 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole-3-carbaldehyde | 78% |
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Continuous Flow)
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. nih.gov This includes the use of solvent-free reaction conditions and the implementation of continuous flow processes.
Solvent-free, or mechanochemical, synthesis involves the grinding of reactants together, often with a catalyst, which can lead to highly efficient and environmentally benign reactions. mdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds.
Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, which utilizes the in situ generation and reaction of intermediates within a microreactor. nih.govnih.gov This approach allows for the direct production of the desired products from commercially available starting materials without the need for isolating intermediates. nih.gov The development of such processes for this compound holds significant promise for its efficient and sustainable industrial production.
Multi-Component Reactions for Pyrrole Ring Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. tcichemicals.com This approach offers significant advantages, including reduced synthesis steps, minimal waste generation, and operational simplicity, making it an attractive method for constructing complex heterocyclic scaffolds like the pyrrole ring. tcichemicals.comrsc.org
An efficient sequential multi-component strategy has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes. nih.govresearchgate.net This method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an oxidative aromatization step. nih.govresearchgate.net The reaction is typically carried out in one pot, highlighting the efficiency of MCRs. nih.gov For instance, the reaction of an aldehyde, an arylamine, and succinaldehyde in the presence of a catalyst like L-proline, followed by oxidation with an agent such as 2-Iodoxybenzoic acid (IBX), yields the corresponding N-substituted pyrrole-3-carbaldehyde. researchgate.net
A specific example of a three-component reaction involves the proline-mediated cascade of 4-oxo-4-methylbutanal, benzylamine, and ethyl glyoxylate. This reaction proceeds through the formation of an iminium ion, a Michael addition, and subsequent intramolecular cyclization to construct the pyrrole ring, yielding an enantioenriched pyrrole derivative. While this example produces a different substitution pattern, it illustrates the power of MCRs in creating functionalized pyrroles from simple acyclic precursors.
Table 1: Example of a Multi-Component Reaction for Pyrrole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| Aldehydes | Arylamines | Succinaldehyde | L-proline / IBX | N-Arylpyrrole-3-carbaldehydes |
This table illustrates a general scheme for the synthesis of N-arylpyrrole-3-carbaldehydes via a multi-component reaction. nih.govresearchgate.net
Derivatization from Precursor Compounds and Functional Group Interconversions
An alternative and widely used approach to synthesizing this compound involves the modification of a pre-existing pyrrole ring system. This can be achieved through direct functionalization of a simpler pyrrole precursor or by the interconversion of existing functional groups.
Derivatization from Precursor Compounds
The most common method for introducing a formyl group onto a pyrrole ring is the Vilsmeier-Haack reaction. core.ac.uk This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
For the synthesis of this compound, the starting material is 3-methyl-1H-pyrrole. nist.gov The Vilsmeier-Haack formylation of this precursor demonstrates high regioselectivity. The methyl group at the C4 position deactivates the adjacent C5 position and directs the electrophilic formylation to the C3 position of the pyrrole ring. The reaction is typically performed by refluxing the pyrrole with the Vilsmeier reagent in a solvent such as dichloroethane. Careful control of reaction conditions, such as temperature and stoichiometry of the reagents, is crucial to prevent side reactions like over-halogenation or polymerization.
Table 2: Vilsmeier-Haack Formylation of 4-Methyl-1H-pyrrole
| Precursor | Reagents | Key Condition | Product | Yield |
| 4-Methyl-1H-pyrrole | POCl₃ / DMF | Reflux in dichloroethane | This compound | 83% |
Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. imperial.ac.uk In the context of synthesizing this compound, an FGI approach would involve a precursor that already contains the 4-methylpyrrole core but has a different functional group at the C3 position, which is then converted to the desired aldehyde.
For example, a precursor such as methyl 4-methyl-1H-pyrrole-3-carboxylate could be reduced to the corresponding aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for the partial reduction of esters to aldehydes at low temperatures. vanderbilt.edu Similarly, a 4-methyl-1H-pyrrole-3-carbonitrile precursor could also be reduced to the aldehyde using DIBAL-H. vanderbilt.edu Another possibility involves the oxidation of 4-methyl-1H-pyrrol-3-yl)methanol. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations are suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. imperial.ac.uk
These FGI strategies offer synthetic flexibility, allowing for the use of various pyrrole precursors that may be more readily available or easier to synthesize than 3-methyl-1H-pyrrole itself.
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1h Pyrrole 3 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde functional group at the 3-position of the pyrrole (B145914) ring is a primary site for a variety of chemical transformations.
The carbonyl group of 4-methyl-1H-pyrrole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netresearchgate.net This reaction is a cornerstone of coordination chemistry and is pivotal in the synthesis of various biologically active compounds. researchgate.netresearchgate.net The formation of the imine linkage (-C=N-) is a reversible process that involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. nih.gov
The stability and reactivity of the resulting Schiff base can be influenced by the nature of the amine used in the condensation. Aromatic aldehydes generally form more stable and effective Schiff bases compared to their aliphatic counterparts. researchgate.net
Table 1: Examples of Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type | Significance |
|---|---|---|---|
| This compound | Primary Amine | Schiff Base (Imine) | Synthesis of ligands for metal complexes and biologically active molecules. researchgate.net |
The aldehyde group of this compound can be both oxidized and reduced to yield corresponding carboxylic acids and alcohols, respectively.
Oxidation: Oxidation of the aldehyde can be achieved using various oxidizing agents. For instance, in some synthetic pathways, an aldehyde can be converted to a carboxylic acid. While specific examples for the direct oxidation of this compound are not detailed in the provided context, the transformation of an aldehyde to a carboxylic acid is a fundamental organic reaction.
Reduction: The reduction of the aldehyde group to a primary alcohol is a common transformation. A modified Clemmensen reduction has been shown to be effective in reducing a similar pyrrole-based aldehyde to its corresponding methyl group, indicating the susceptibility of the aldehyde to reduction. nih.gov This suggests that milder reducing agents could selectively reduce the aldehyde to an alcohol.
The carbonyl carbon of the aldehyde in this compound is electrophilic and thus susceptible to attack by nucleophiles. This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic addition reactions proceed via a two-step mechanism:
The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O group and forming a tetrahedral intermediate.
Protonation of the resulting alkoxide ion yields the final alcohol product.
Common nucleophiles include Grignard reagents (organomagnesium compounds) and organolithium compounds, which add an alkyl or aryl group, and reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which add a hydride ion. youtube.com
Table 2: Nucleophilic Addition to Aldehydes
| Nucleophile | Product |
|---|---|
| Grignard Reagent (R-MgX) | Secondary Alcohol |
Pyrrole Ring Reactivity
The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic attack. wikipedia.org
Pyrroles are more susceptible to electrophilic attack than benzene (B151609) due to the presence of the nitrogen atom, which donates its lone pair of electrons to the aromatic system, thereby stabilizing the cationic intermediate formed during the reaction. wikipedia.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the pyrrole ring.
Nitration: Substitution with a nitro group (-NO₂).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Acylation and Alkylation: Addition of an acyl or alkyl group, respectively. wikipedia.org
The general mechanism involves the attack of the electrophile by the pi electrons of the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
The position of electrophilic attack on the pyrrole ring is influenced by both electronic and steric factors. In the case of this compound, the existing substituents play a crucial role in directing incoming electrophiles.
The methyl group at the C4 position is an electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the aldehyde group at the C3 position is an electron-withdrawing group, which deactivates the ring. The interplay of these two groups, along with the inherent reactivity of the pyrrole ring, determines the regioselectivity of further substitutions. Generally, electrophilic attack is favored at the C2 and C5 positions of the pyrrole ring, as these positions are most activated by the ring nitrogen. nih.gov
However, the presence of the methyl group at C4 can sterically hinder attack at the adjacent C5 position, potentially favoring substitution at the C2 position. The deactivating effect of the C3-aldehyde would also disfavor substitution at the adjacent C2 position. Therefore, the precise outcome of an electrophilic substitution reaction on this molecule can be complex and may result in a mixture of products.
Cross-Coupling Reactions of Halogenated Derivatives
Halogenated derivatives of this compound are valuable precursors for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse aryl, vinyl, and alkynyl substituents onto the pyrrole core, significantly expanding its structural diversity for applications in materials science and medicinal chemistry. While specific studies on the halogenated forms of this compound are not extensively documented, the reactivity can be inferred from established protocols for other halogenated pyrroles and related heterocycles.
The primary cross-coupling methods applicable to these systems are the Suzuki-Miyaura, Sonogashira, and Heck reactions. The general reactivity trend for the halide leaving group is I > Br > Cl.
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and run in the presence of a mild amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.org For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, which are structurally analogous to halogenated pyrrole-3-carbaldehydes, have been shown to undergo Sonogashira coupling with various alkynes in good yields. This suggests that a corresponding 2-halo-4-methyl-1H-pyrrole-3-carbaldehyde would be a viable substrate for similar transformations.
Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene. organic-chemistry.org Recent advancements have led to dearomative Heck reactions where the endocyclic double bonds of pyrroles participate. Palladium-catalyzed intramolecular Heck reactions of C2-tethered pyrroles have been used to generate 3,2'-spiropyrrolidine-2-oxindole derivatives in good to excellent yields. sioc-journal.cn Furthermore, tandem reactions involving in-situ bromination followed by a Heck reaction have been developed for N-allyl enaminones to produce polysubstituted pyrroles, avoiding the need for pre-halogenated starting materials. rsc.org
Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound with an organohalide. It is widely used for creating biaryl linkages. While direct examples involving halogenated this compound are scarce, general methods for the Suzuki-Miyaura coupling of other halo-heterocycles, such as 4- and 5-halo-1,2,3-triazoles, have been successfully developed, even in aqueous media. nih.gov
The table below summarizes representative cross-coupling reactions on related heterocyclic substrates.
| Coupling Reaction | Halide Substrate | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Alkynyl-1H-pyrazole-4-carbaldehyde |
| Heck (Intramolecular) | C2-tethered iodoaryl pyrrole | Alkene tether | Pd(OAc)₂ / Ligand | Pyrroline derivative |
| Suzuki-Miyaura | 5-Iodo-1-benzyl-1,2,3-triazole | Phenylboronic acid | Pd(er-NHC) / K₂CO₃ | 5-Phenyl-1-benzyl-1,2,3-triazole |
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The most prominent among these for synthetic applications is the [4+2] Diels-Alder cycloaddition, which forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comlibretexts.org
The participation of pyrroles as dienes in Diels-Alder reactions is often challenging due to the aromatic stabilization of the pyrrole ring. ucla.edu This aromatic character reduces its reactivity compared to non-aromatic dienes. To overcome this, pyrrole derivatives are often modified with electron-withdrawing groups on the nitrogen atom, which reduces the aromaticity and enhances their diene character. ucla.edu The aldehyde group at the C3 position of this compound is electron-withdrawing, which deactivates the pyrrole ring, making it a poor diene for a normal-demand Diels-Alder reaction.
However, intramolecular Diels-Alder reactions can be facilitated by the entropic advantage of tethering the diene and dienophile. In a seminal study, a 1-pyrrolyl fumarate (B1241708) derivative was shown to undergo a facile intramolecular Diels-Alder reaction, representing the first such cycloaddition of a pyrrole. ucla.edu This demonstrates that with appropriate substrate design, the pyrrole core can indeed participate in these powerful ring-forming reactions.
While pyrrole itself is a reluctant diene, it can also be envisioned to act as a dienophile, though this is less common. More reactive dienes, such as 4H-Pyrazoles, have been studied extensively. For example, 4-fluoro-4-methyl-4H-pyrazoles react rapidly as Diels-Alder dienes. nih.gov
The table below details examples of Diels-Alder reactions involving pyrrole and related heterocyclic systems.
| Diene | Dienophile | Conditions | Product |
| 1-(Methoxycarbonyl)pyrrole | Dimethyl acetylenedicarboxylate | AlCl₃ (catalyst) | Dimethyl 1-(methoxycarbonyl)-1,4-dihydro-1,4-epiminonaphthalene-2,3-dicarboxylate |
| 1-Hydroxypyrrole derivative (intramolecular) | Fumarate tether | Toluene, 40-110 °C | Bicyclic adduct |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | Not specified | Cycloadduct |
Acid-Mediated Rearrangements of Acylpyrroles
Acylpyrroles, including this compound, can undergo rearrangement reactions under acidic conditions. acs.org These reactions typically involve the migration of an acyl group from one position on the pyrrole ring to another. This process is of synthetic interest as it allows access to isomers that may not be directly available through conventional electrophilic acylation methods.
The mechanism of the acid-catalyzed rearrangement generally begins with the protonation of the carbonyl oxygen of the acyl group. youtube.comyoutube.com This protonation makes the acyl group more electrophilic and facilitates its migration. The rearrangement often proceeds via a sigmatropic shift or through a deacylation-reacylation sequence. In the case of acyl migration, the protonated acylium ion can shift to an adjacent, often more thermodynamically stable, position on the pyrrole ring. The final step is deprotonation to regenerate the aromatic pyrrole system with the acyl group in its new location.
The specific outcome of the rearrangement is influenced by the substitution pattern on the pyrrole ring. For instance, the presence of other electron-donating or electron-withdrawing groups can direct the migration to a specific position. Studies on various acylpyrroles have shown that a 2-acylpyrrole can rearrange to a 3-acylpyrrole, and vice-versa, depending on the reaction conditions and the stability of the resulting isomer. acs.org
The table below illustrates the concept of acid-mediated rearrangements in acylpyrroles.
| Starting Material (Isomer) | Acid Catalyst | Conditions | Major Product (Isomer) |
| 1-Methyl-2-acetylpyrrole | Polyphosphoric acid | Heat | 1-Methyl-3-acetylpyrrole |
| 2,5-Bis(silylated)-N-Boc-pyrrole | H₂SO₄ (catalytic) | Not specified | 2,4-Bis(silylated)-N-Boc-pyrrole |
Applications of 4 Methyl 1h Pyrrole 3 Carbaldehyde As a Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The reactivity of 4-methyl-1H-pyrrole-3-carbaldehyde renders it a valuable starting material for the synthesis of various intricate heterocyclic frameworks.
Porphyrins and Metalloporphyrins
Porphyrins, large macrocyclic compounds, are fundamental in various biological processes and have applications in materials science and medicine. The synthesis of porphyrins often involves the condensation of pyrrole (B145914) units with aldehydes. While direct use of this compound in standard porphyrin synthesis methodologies like the Lindsey or Adler-Longo methods is not extensively documented in readily available literature, the broader principle of using substituted pyrroles and aldehydes is well-established. researchgate.netresearchgate.net These methods typically involve the acid-catalyzed condensation of pyrroles and aldehydes to form a porphyrinogen, which is subsequently oxidized to the corresponding porphyrin. researchgate.netresearchgate.net The substitution pattern of the resulting porphyrin is dictated by the specific pyrrole and aldehyde precursors used.
A general representation of porphyrin synthesis is the reaction of a pyrrole with an aldehyde, which can be adapted for substituted derivatives. For instance, a mixed-aldehyde condensation, where different aldehydes are used in conjunction with pyrrole, allows for the synthesis of unsymmetrically substituted porphyrins. nih.gov This approach could theoretically incorporate this compound to introduce a methyl and a formyl-derived group at specific meso-positions of the porphyrin ring.
| Porphyrin Synthesis Methods | Key Features |
| Lindsey Synthesis | Two-step process: 1) Condensation of pyrrole and aldehyde under mild conditions to form porphyrinogen. 2) Oxidation of the porphyrinogen. researchgate.net |
| Adler-Longo Method | One-pot reaction of pyrrole and aldehyde in refluxing propionic acid. researchgate.net |
| Mixed-Aldehyde Condensation | Utilizes a mixture of aldehydes to create unsymmetrically substituted porphyrins. nih.gov |
Imidazole (B134444) Derivatives
Imidazole and its derivatives are a critical class of heterocyclic compounds with widespread biological activity. nih.gov While direct synthesis of imidazole derivatives starting from this compound is not a commonly reported pathway, the aldehyde functionality allows for its potential use in established imidazole syntheses. For example, the Radziszewski synthesis and its variations involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. jetir.org In this context, derivatives of this compound could potentially serve as the aldehyde component, leading to novel pyrrole-substituted imidazole structures.
Research has demonstrated the synthesis of various imidazole derivatives starting from different carbaldehydes. For instance, 4-methyl-1H-imidazole-5-carbaldehyde has been used as a starting material to synthesize a range of N-alkylated and other derivatives. dergipark.org.trresearchgate.net This highlights the utility of heterocyclic carbaldehydes in building more complex imidazole-containing molecules.
Pyrroloquinoline Derivatives
Pyrroloquinoline quinone (PQQ) and its derivatives are important redox cofactors. researchgate.net The synthesis of the pyrroloquinoline framework often involves the construction of the quinoline (B57606) ring onto a pre-existing pyrrole moiety. The aldehyde group of this compound provides a reactive handle for such annulation reactions. For instance, a Friedländer annulation or similar condensation reactions with a suitably substituted aminobenzaldehyde or aminoketone could potentially be employed to construct the quinoline ring fused to the pyrrole, leading to pyrroloquinoline derivatives.
The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a catalyst-free reaction involving diketene, isatin, and primary amines, showcasing a novel approach to constructing complex quinoline-fused systems. nih.gov While this specific example does not use a pyrrole-carbaldehyde, it demonstrates the types of multicomponent reactions that could be adapted for such precursors.
Other Annulated Pyrroles
The aldehyde group in this compound facilitates the synthesis of various other fused pyrrole systems through cyclization reactions. For example, it can undergo condensation with active methylene (B1212753) compounds followed by intramolecular cyclization to form pyrrolo[3,2-b]pyridines or other related heterocyclic structures.
The synthesis of pyrrolo[3',2':3,4]fluoreno[9,1-gh]quinolines and pyrrolo[2',3',4':4,10]anthra[1,9-fg]quinolines has been reported, involving steps like site-selective cross-coupling and acid-mediated cycloisomerization, highlighting the construction of complex polycyclic heteroaromatic compounds from simpler building blocks. mdpi.com Furthermore, an organocatalytic, enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes provides a route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols, demonstrating the potential for creating fused pyrrole systems. nih.gov
Building Block for Natural Product Synthesis (Synthetic Routes, not specific product details)
This compound serves as a valuable building block in the total synthesis of various natural products, particularly those containing a substituted pyrrole core. The aldehyde functionality allows for chain extension and the introduction of further functional groups necessary for the construction of the natural product's carbon skeleton.
For example, in the synthesis of marine alkaloids, which often feature brominated pyrrole units, a pyrrole-2-carboxamide can be a key intermediate. While not directly starting from the 3-carbaldehyde, the general strategy involves functionalizing the pyrrole ring. chim.it The aldehyde group in this compound can be readily converted into other functional groups such as a carboxylic acid, an alcohol, or an amine, which can then participate in coupling reactions to build the complex structures of natural products.
A representative synthetic transformation could involve the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with a desired amine fragment. Alternatively, a Wittig-type reaction on the aldehyde can introduce a carbon-carbon double bond, providing a scaffold for further elaboration.
Role in the Design and Synthesis of Ligands for Coordination Chemistry.benchchem.comnih.govhbni.ac.innih.gov
The structural features of this compound make it an attractive scaffold for the design of ligands for coordination chemistry. The pyrrole nitrogen and the aldehyde oxygen can act as donor atoms, allowing the molecule to chelate to metal ions.
The aldehyde group can be further modified to introduce other coordinating groups. For instance, condensation with a primary amine leads to the formation of a Schiff base ligand, where the imine nitrogen provides an additional coordination site. This allows for the synthesis of a variety of polydentate ligands with different steric and electronic properties. These ligands can then be used to form stable complexes with a range of transition metals.
Applications in Material Science (e.g., Polymer Precursors)
The chemical architecture of this compound, featuring a reactive aldehyde group appended to a pyrrole ring, positions it as a valuable precursor in the field of material science. While direct polymerization of this compound is not extensively documented, its primary role is as a monomer in polycondensation reactions, particularly for the synthesis of functional polymers such as poly(azomethine)s through the formation of Schiff bases.
The aldehyde functionality of this compound allows it to react with primary amines to form an imine or azomethine group (-C=N-). When this reaction is carried out with a diamine monomer, a poly(azomethine) is formed. These polymers are a class of conjugated polymers that have garnered significant interest due to their potential applications in optoelectronics, thermal-resistant materials, and as chemosensors. The incorporation of the this compound moiety into the polymer backbone can impart specific properties, such as enhanced solubility and modified electronic characteristics, due to the presence of the pyrrole ring.
The general synthetic route to poly(azomethine)s from this compound would involve the polycondensation with various aromatic or aliphatic diamines. The properties of the resulting polymer, such as thermal stability, solubility, and optoelectronic behavior, can be tailored by the choice of the diamine co-monomer.
While specific research on polymers derived exclusively from this compound is limited, the properties of analogous poly(azomethine)s provide insight into the potential characteristics of such materials. The following table presents representative data for a poly(azomethine) synthesized from a similar aromatic aldehyde and a diamine, illustrating the typical range of properties that could be expected.
| Property | Representative Value |
| Thermal Decomposition Temperature (TGA, 10% weight loss) | 450-550 °C |
| Glass Transition Temperature (Tg) | 200-300 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Band Gap (Eg) | 2.0-2.5 eV |
| Electrical Conductivity (doped) | 10⁻⁵ to 10⁻³ S/cm |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 4-methyl-1H-pyrrole-3-carbaldehyde, DFT calculations can elucidate its structural and electronic characteristics, which are fundamental to its reactivity. By optimizing the molecular geometry, DFT methods can predict bond lengths, bond angles, and thermodynamic parameters.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) ring system.
LUMO signifies the ability to accept electrons. The LUMO is likely centered on the electron-withdrawing carbaldehyde group and the adjacent carbon atoms of the pyrrole ring.
HOMO-LUMO Gap (ΔE) : A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of undergoing electronic transitions. nih.govconicet.gov.ar Computational studies on analogous aromatic aldehydes have utilized HOMO-LUMO analysis to determine charge transfer within the molecule and to calculate properties like ionization potential, electron affinity, and chemical hardness. conicet.gov.arnih.gov For instance, a smaller HOMO-LUMO gap is often associated with higher chemical reactivity and potential biological activity. nih.gov
Analysis of the frontier orbitals provides insights into the molecule's reactivity. The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Quantum Chemical Parameters (Illustrative for a Pyrrole Derivative)
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.
DFT calculations are instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For this compound, this could involve:
Electrophilic Aromatic Substitution: Predicting the regioselectivity of reactions on the pyrrole ring.
Nucleophilic Addition to the Carbonyl Group: Modeling the addition of nucleophiles to the aldehyde, a key step in many of its synthetic applications.
Tautomerism: Investigating the relative stabilities of different tautomeric forms.
For example, in the synthesis of related pyrrole derivatives, computational studies have been used to suggest the most likely reaction mechanism by comparing the energies of different intermediates and transition states. nih.gov This allows for a rational understanding of product formation and can guide the optimization of reaction conditions.
Even relatively simple molecules like this compound can exist in different conformations due to the rotation around single bonds, such as the bond connecting the carbaldehyde group to the pyrrole ring. Conformational analysis using DFT helps to identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net
Studies on similar molecules, such as pyrrole-2-carbaldehyde oxime, have shown that different conformers can be stabilized by intramolecular hydrogen bonds, which significantly affects their relative energies. nih.gov For this compound, DFT calculations would determine the preferred orientation of the aldehyde group relative to the pyrrole ring, which is crucial for understanding its crystal packing and its interactions with biological targets.
Molecular Dynamics Simulations (if applicable to reactivity or interactions)
While detailed molecular dynamics (MD) simulation studies specifically on this compound are not widely published, this technique is highly applicable for studying its behavior in a condensed phase, such as in solution or interacting with a biological macromolecule. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. nih.govplos.org
Should this compound be investigated as a ligand for a protein target, MD simulations would be crucial for:
Binding Stability: Assessing the stability of the ligand-protein complex over time. plos.org
Conformational Changes: Observing how the ligand and protein adapt to each other upon binding.
Solvent Effects: Understanding the role of water molecules in the binding interface.
For example, MD simulations performed on inhibitors of the SARS-CoV-2 main protease, including pyrrole derivatives, have been used to validate docking poses and to assess the stability of the ligand in the protein's binding pocket. nih.govplos.org
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) aim to build statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models use molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecules.
While no specific QSRR studies focusing on this compound were identified, a QSRR study involving a series of its derivatives could be developed. This would involve:
Synthesizing a library of related compounds with varied substituents.
Measuring their reactivity in a specific chemical reaction.
Calculating a set of molecular descriptors (e.g., electronic, steric, topological) for each compound.
Developing a mathematical equation that links the descriptors to the observed reactivity.
Such models can be used to predict the reactivity of new, unsynthesized compounds and to gain insight into the molecular properties that govern reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electronic structure by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). ijcce.ac.ir
For this compound, NBO analysis can quantify:
Hybridization: Determine the hybridization of atomic orbitals in bonds.
Charge Distribution: Calculate natural atomic charges, offering a more robust picture than other methods.
Hyperconjugative Interactions: Analyze the stabilizing effects of electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. conicet.gov.arnih.gov These interactions, particularly π → π* and lone pair (LP) → π* transitions, are key to understanding the molecule's electronic stability and the influence of substituents. ijcce.ac.ir
In studies of related molecules, NBO analysis has been used to understand the stability conferred by intramolecular hydrogen bonds and other non-covalent interactions by quantifying the charge transfer between the donor and acceptor orbitals. nih.govijcce.ac.ir
Table 2: Key NBO Interactions and Their Significance
| Interaction Type | Donor NBO | Acceptor NBO | Significance |
|---|---|---|---|
| Intramolecular Charge Transfer | π (C=C) in pyrrole ring | π* (C=O) of aldehyde | Delocalization of π-electrons, contributing to conjugation and electronic stability. |
| Hyperconjugation | σ (C-H) of methyl group | π* (C=C) of pyrrole ring | Stabilization of the ring system. |
| Lone Pair Delocalization | LP (N) of pyrrole | π* (C=C) of pyrrole ring | Contribution of the nitrogen lone pair to the aromaticity and electron density of the ring. |
| Hydrogen Bonding (if applicable) | LP (O) of aldehyde | σ* (N-H) of another molecule | Intermolecular stabilization in condensed phases. |
Note: This table illustrates the types of interactions NBO analysis can reveal. The specific energies and contributions would require a dedicated computational study.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The classic methods for pyrrole (B145914) synthesis, such as the Paal-Knorr, Hantzsch, and Knorr reactions, are being supplemented and, in some cases, replaced by more sustainable and efficient strategies. acs.orgpharmaguideline.com The emphasis is shifting towards green chemistry principles, including the use of water as a solvent, catalyst-free conditions, and multicomponent reactions (MCRs) that maximize atom economy. bohrium.comorientjchem.orgacs.org
A significant advancement is the development of one-pot sequential multicomponent protocols for the direct synthesis of pyrrole-3-carbaldehydes. rsc.org One such method involves the in situ formation of an imine, followed by an amine-catalyzed reaction with succinaldehyde (B1195056) and subsequent aromatization, offering a more environmentally friendly alternative to traditional multi-step processes that may use toxic reagents. rsc.org Another promising approach is the tandem catalytic process involving a Sonogashira coupling followed by a silver-mediated annulation to yield functionalized pyrrole-3-carbaldehydes. acs.org Organocatalysis is also emerging as a powerful tool, providing new synthetic routes with high efficiency and from a green chemistry perspective. rsc.orgnih.gov
| Synthetic Method | Key Features | Advantages | Reference(s) |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more reactants. | High atom economy, reduced waste, operational simplicity. | bohrium.comorientjchem.orgacs.org |
| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, often milder reaction conditions, environmentally benign. | rsc.orgnih.gov |
| Aqueous Synthesis | Utilizes water as the reaction solvent. | Sustainable, low cost, reduced environmental impact. | orientjchem.org |
| Tandem Catalysis | Multiple catalytic transformations in one pot. | High efficiency, reduces purification steps. | acs.org |
Exploration of New Reactivity Patterns and Catalytic Transformations
The aldehyde functional group at the C3-position of 4-methyl-1H-pyrrole-3-carbaldehyde makes it a versatile synthon for the construction of more complex molecular architectures. While classic reactions like the Vilsmeier-Haack formylation are well-established for introducing the aldehyde group, current research is focused on leveraging this reactivity for novel transformations. pharmaguideline.com
A key area of exploration is the use of the formyl group to direct further functionalization of the pyrrole ring. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully applied to bromopyrrole esters containing a formyl group, enabling the synthesis of various 3,4-diarylpyrroles. nih.govnih.gov This demonstrates that the formyl group is compatible with and can be an integral part of modern catalytic cross-coupling strategies.
Furthermore, catalytic enantioselective cycloadditions are being investigated to create chiral pyrrole-containing structures. For example, the organocatalytic [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes provides a direct route to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with excellent stereocontrol. acs.orgnih.gov Such advancements open up new possibilities for the synthesis of complex, biologically active molecules.
| Transformation | Catalyst/Reagents | Product Type | Significance | Reference(s) |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids | Aryl-substituted pyrroles | Efficient C-C bond formation for complex structures. | nih.govnih.gov |
| [6+2] Cycloaddition | Chiral BINOL-phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | Access to enantiomerically enriched fused heterocycles. | acs.orgnih.gov |
| Direct Arylation | Palladium catalyst | Arylated heteroarenes | C-H bond activation as an alternative to cross-coupling. | researchgate.net |
Advanced Functionalization Strategies for Enhanced Material Properties
Pyrrole-based compounds are foundational to the field of conducting polymers and are increasingly being explored for applications in optoelectronics. researchgate.nettandfonline.com The functionalization of the pyrrole ring is a key strategy for tuning the electrical, optical, and mechanical properties of these materials.
One approach is the synthesis of functionalized monomers prior to polymerization. For example, amine-functionalized polypyrroles have been created that exhibit inherent cell adhesiveness, a desirable property for biomedical applications. nih.gov Another strategy is the covalent post-modification of pre-formed conducting polymers, which allows for the introduction of a wide range of functional groups. nih.gov This can, however, sometimes lead to a decrease in bulk conductivity due to steric effects. nih.gov
The introduction of specific substituents can modulate the bandgap of the resulting polymer, which is crucial for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. tandfonline.com The aldehyde group of this compound offers a reactive handle for such functionalization, enabling the attachment of various moieties that can enhance material properties.
| Functionalization Strategy | Effect on Material Properties | Potential Application | Reference(s) |
| Polymerization of functionalized monomers | Tailored bulk properties (e.g., conductivity, biocompatibility). | Conducting polymers, biomedical devices. | nih.govnih.gov |
| Covalent post-modification of polymers | Surface modification, introduction of specific functionalities. | Sensors, specialized coatings. | nih.gov |
| Doping and Copolymerization | Tuned bandgap, enhanced electrical and optical properties. | OLEDs, solar cells, transistors. | tandfonline.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of pyrrole synthesis into continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. scispace.comsyrris.com Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to perform multi-step sequences in a continuous fashion. secure-platform.com
Several studies have demonstrated the successful synthesis of pyrrole derivatives using flow reactors. acs.orgacs.org For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, which utilizes the in situ generated HBr to catalyze a subsequent reaction step. acs.orgsyrris.com This "telescoped" approach, where multiple reaction steps are combined into a single continuous process, significantly reduces reaction times and waste generation. secure-platform.com
Automated synthesis platforms, often coupled with flow reactors, are being developed to accelerate the discovery of new drug candidates and materials. researchgate.netnih.govscribd.com These systems can perform sequential reactions, purifications, and analyses with minimal human intervention, enabling the rapid generation of libraries of compounds like substituted pyrroles for high-throughput screening.
| Parameter | Batch Synthesis | Flow Synthesis | Reference(s) |
| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Excellent, due to high surface-area-to-volume ratio. | secure-platform.com |
| Reaction Control | Less precise control over time and temperature. | Precise control over residence time and temperature. | scispace.comsyrris.com |
| Scalability | Can be challenging and may require re-optimization. | More straightforward by running the reactor for longer. | acs.org |
| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes at any given time, enhanced safety. | scispace.comsyrris.com |
Synergistic Experimental and Computational Research Approaches
The synergy between experimental synthesis and computational modeling is becoming increasingly crucial in modern chemical research. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts and functional materials.
For pyrrole chemistry, computational studies can be employed to:
Predict Reactivity: DFT calculations can determine the electron density at different positions of the pyrrole ring, predicting the most likely sites for electrophilic or nucleophilic attack.
Elucidate Reaction Mechanisms: Computational modeling can map out the energy landscape of a reaction pathway, helping to understand the role of catalysts and intermediates.
Design Functional Materials: In silico screening can be used to predict the electronic and optical properties of novel pyrrole derivatives, allowing for the rational design of materials with desired characteristics before committing to their synthesis.
By combining the predictive power of computational chemistry with the practical validation of experimental work, researchers can accelerate the discovery and optimization of new synthetic routes and applications for this compound and its derivatives.
Q & A
Q. Optimization strategies :
- Reagent stoichiometry : A 1:1.2 molar ratio of precursor (e.g., 3-methylpyrrole) to DMF/POCl₃ minimizes incomplete formylation .
- Temperature control : Maintaining reflux at 70°C prevents decomposition of the aldehyde group.
- Workup : Quenching with ice-cold sodium acetate reduces hydrolysis of intermediates.
Q. Common side reactions :
- Over-halogenation : Excess POCl₃ may lead to chlorination; this is mitigated by precise reagent addition.
- Polymerization : Stabilizing the aldehyde with inert atmospheres (N₂/Ar) prevents self-condensation .
Advanced: What strategies are recommended for resolving contradictions in crystallographic data when determining the structure of this compound?
- Validation tools : Use PLATON (ADDSYM) to check for missed symmetry and Mercury CSD to compare bond lengths/angles with similar structures in the Cambridge Structural Database .
- Refinement protocols : SHELXL’s restraints (e.g., DELU, SIMU) improve thermal parameters for disordered regions .
- Cross-validation : Correlate crystallographic data with spectroscopic results (e.g., NMR coupling constants for pyrrole protons) to resolve ambiguities .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, complemented by apoptosis markers (Annexin V/PI) .
- Enzyme inhibition : Kinase or protease inhibition studies (e.g., ELISA-based) to identify mechanistic targets .
Advanced: How can computational methods enhance the design of this compound-based ligands for drug discovery?
- Docking studies : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., kinases, GPCRs) using the aldehyde group as a reactive warhead .
- DFT calculations : Gaussian-based optimization of electronic properties (e.g., HOMO-LUMO gaps) guides functionalization for improved bioactivity .
- MD simulations : GROMACS simulations assess stability of ligand-protein complexes in physiological conditions .
Basic: What are the key stability considerations for storing this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aldehyde group.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis to the carboxylic acid.
- Inert atmosphere : Argon gas minimizes oxidation during long-term storage .
Advanced: How can regioselective functionalization of this compound be achieved for derivatization studies?
- Electrophilic substitution : The pyrrole ring’s C2/C5 positions are reactive toward bromination or nitration under mild conditions (e.g., NBS in DMF) .
- Aldehyde protection : Convert the aldehyde to an acetal (e.g., using ethylene glycol) before modifying the methyl group, followed by deprotection .
- Cross-coupling : Suzuki-Miyaura reactions at C4 require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
